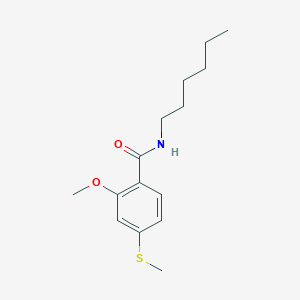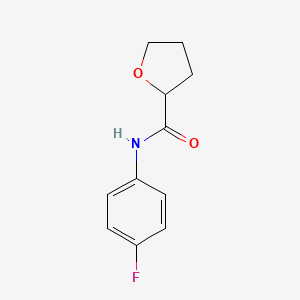![molecular formula C17H19NO2S B11172881 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide](/img/structure/B11172881.png)
2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyethyl sulfanyl group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide typically involves the reaction of 4-methylphenylamine with 2-[(2-methoxyethyl)sulfanyl]benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-methoxyethyl)sulfanyl]-N-(4-sulfamoylphenyl)benzamide
- 2-[(2-methoxyethyl)sulfanyl]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H19NO2S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
2-(2-methoxyethylsulfanyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)18-17(19)15-5-3-4-6-16(15)21-12-11-20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Clave InChI |
TZBKMJHANDOELJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B11172809.png)


![(3,5-Dimethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11172827.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172830.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172833.png)

![2-[(1-Cyclopentyl-5-oxo-pyrrolidine-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B11172850.png)

![2,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11172866.png)
![3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172876.png)
![2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11172889.png)

